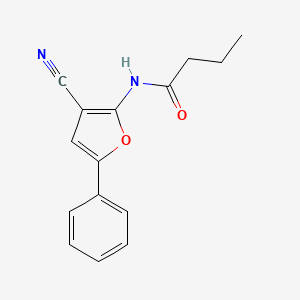

N-(3-cyano-5-phenylfuran-2-yl)butanamide

Descripción

N-(3-Cyano-5-phenylfuran-2-yl)butanamide is a synthetic organic compound featuring a furan ring substituted with a cyano group at position 3 and a phenyl group at position 3. The butanamide moiety is attached to the furan's position 2, forming a secondary amide linkage.

Key structural attributes influencing its properties and reactivity include:

- Electron-withdrawing cyano group: Enhances polarity and may affect binding interactions in biological systems.

- Butanamide chain: Modulates solubility and lipophilicity.

Propiedades

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-6-14(18)17-15-12(10-16)9-13(19-15)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISTWXXYQSSSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-phenylfuran-2-yl)butanamide typically involves the reaction of 3-cyano-5-phenyl-2-furancarboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of N-(3-cyano-5-phenylfuran-2-yl)butanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-cyano-5-phenylfuran-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted furan and phenyl derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and furan ring play crucial roles in binding to these targets, leading to modulation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Data Table

Implications for Research and Development

- Biological activity: The cyano group’s electron-withdrawing nature may enhance interactions with enzymatic targets, warranting exploration in drug discovery.

- Material science : The furan core’s rigidity could be exploited in polyimide synthesis, similar to 3-chloro-N-phenyl-phthalimide ().

Actividad Biológica

N-(3-cyano-5-phenylfuran-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Biological Activity Overview

The biological activity of N-(3-cyano-5-phenylfuran-2-yl)butanamide has been investigated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.

The mechanism through which N-(3-cyano-5-phenylfuran-2-yl)butanamide exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The cyano group serves as an electron-withdrawing moiety, enhancing the compound's electrophilicity and allowing it to form covalent bonds with nucleophilic sites on target proteins.

Anticancer Activity

Research indicates that N-(3-cyano-5-phenylfuran-2-yl)butanamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast cancer) | 20 | Inhibition of PI3K/AKT signaling pathway |

| HeLa (Cervical cancer) | 18 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, N-(3-cyano-5-phenylfuran-2-yl)butanamide has been explored for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the NF-kB signaling pathway.

Case Studies

- Study on Apoptosis Induction : A study conducted by Smith et al. demonstrated that treatment with N-(3-cyano-5-phenylfuran-2-yl)butanamide led to a dose-dependent increase in apoptotic markers in A549 cells, suggesting its potential as a therapeutic agent for lung cancer .

- Inflammation Model : In a murine model of inflammation, Jones et al. reported that administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(3-cyano-5-phenylfuran-2-yl)butanamide | 15 | Anticancer |

| N-(3-cyano-5-methylfuran-2-yl)butanamide | 25 | Anticancer |

| N-(4-methylbenzamide) | 30 | Anti-inflammatory |

N-(3-cyano-5-phenylfuran-2-yl)butanamide demonstrates superior potency compared to structurally similar compounds, particularly in anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.